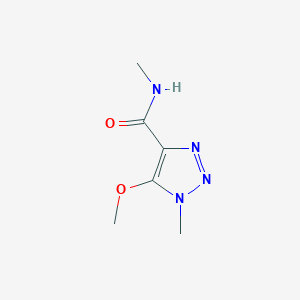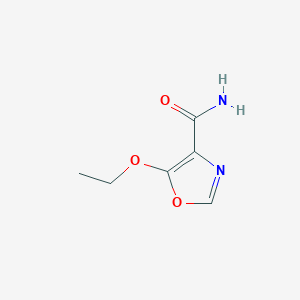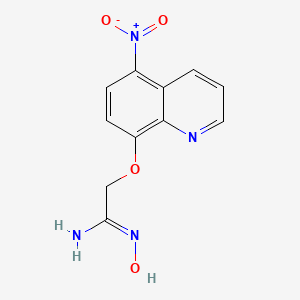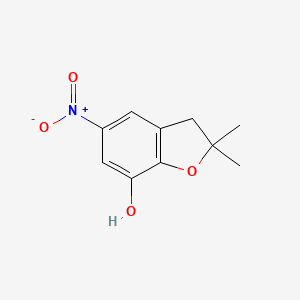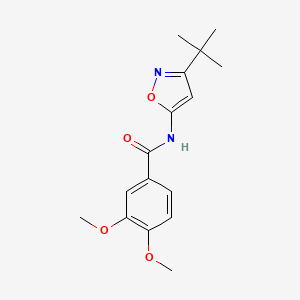
N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazole derivatives is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzamide moiety .
科学的研究の応用
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein-ligand interactions.
Medicine: Isoxazole derivatives, including this compound, are being investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, some isoxazole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites and blocking substrate access .
類似化合物との比較
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylurea: This compound also contains the isoxazole ring and has shown potential as an inhibitor of FLT3, a target in acute myeloid leukemia.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound is being investigated as a BRD4 inhibitor for the treatment of acute myeloid leukemia.
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide is unique due to the presence of both the isoxazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .
特性
CAS番号 |
82558-95-0 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC名 |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)13-9-14(22-18-13)17-15(19)10-6-7-11(20-4)12(8-10)21-5/h6-9H,1-5H3,(H,17,19) |
InChIキー |
MINDZLKYDUERDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


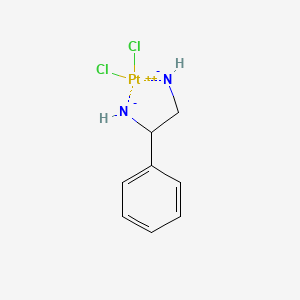
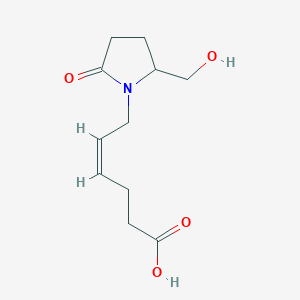


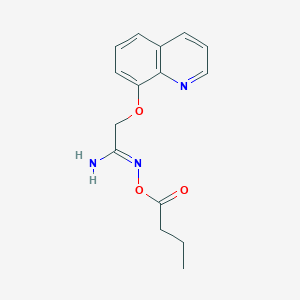
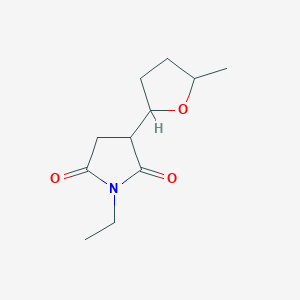
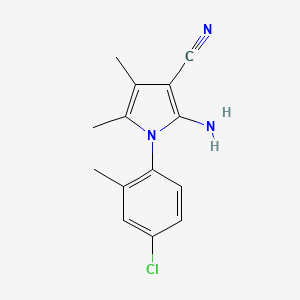
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

